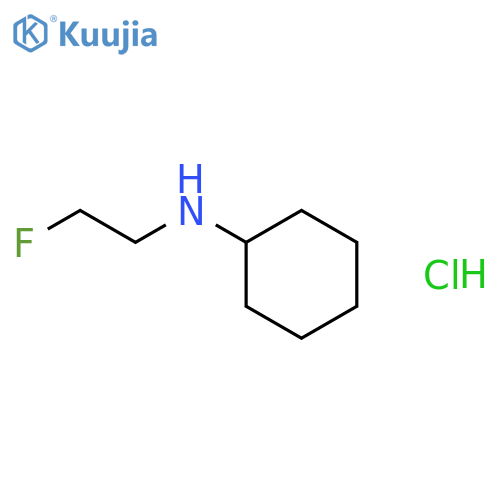Cas no 673-37-0 (N-(2-fluoroethyl)cyclohexanamine;hydrochloride)

673-37-0 structure
商品名:N-(2-fluoroethyl)cyclohexanamine;hydrochloride
N-(2-fluoroethyl)cyclohexanamine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(2-Fluoroethyl)cyclohexylamine hydrochloride
- NSC 84318
- Cyclohexylamine, N-(2-fluoroethyl)-, hydrochloride
- AC1L43RD
- NSC-84318
- LS-57634
- N-(2-fluoroethyl)cyclohexanamine hydrochloride
- N-(2-fluoroethyl)cyclohexanamine hydrochloride (1:1)
- hydrochloride
- N-(2-fluoroethyl)cyclohexanamine
- 673-37-0
- EN300-37082265
- NSC84318
- N-(2-fluoroethyl)cyclohexanaminehydrochloride
- DTXSID30217669
- N-(2-fluoroethyl)cyclohexanamine;hydrochloride
-
- インチ: InChI=1S/C8H16FN.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h8,10H,1-7H2;1H
- InChIKey: YDTKTDBYJIXYEM-UHFFFAOYSA-N
- ほほえんだ: C1CCC(CC1)NCCF.Cl
計算された属性
- せいみつぶんしりょう: 181.103
- どういたいしつりょう: 181.103
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 79.3
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 0.93
- ふってん: 194.1°C at 760 mmHg
- フラッシュポイント: 71.2°C
- 屈折率: 1.436
N-(2-fluoroethyl)cyclohexanamine;hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37082265-5.0g |
N-(2-fluoroethyl)cyclohexanamine hydrochloride |
673-37-0 | 95.0% | 5.0g |
$1737.0 | 2025-03-18 | |
| Enamine | EN300-37082265-0.25g |
N-(2-fluoroethyl)cyclohexanamine hydrochloride |
673-37-0 | 95.0% | 0.25g |
$271.0 | 2025-03-18 | |
| Aaron | AR028U1C-50mg |
N-(2-fluoroethyl)cyclohexanaminehydrochloride |
673-37-0 | 95% | 50mg |
$201.00 | 2025-02-17 | |
| 1PlusChem | 1P028TT0-10g |
N-(2-fluoroethyl)cyclohexanaminehydrochloride |
673-37-0 | 95% | 10g |
$3247.00 | 2024-04-22 | |
| Aaron | AR028U1C-100mg |
N-(2-fluoroethyl)cyclohexanaminehydrochloride |
673-37-0 | 95% | 100mg |
$284.00 | 2025-02-17 | |
| 1PlusChem | 1P028TT0-100mg |
N-(2-fluoroethyl)cyclohexanaminehydrochloride |
673-37-0 | 95% | 100mg |
$286.00 | 2024-04-22 | |
| Enamine | EN300-37082265-0.1g |
N-(2-fluoroethyl)cyclohexanamine hydrochloride |
673-37-0 | 95.0% | 0.1g |
$188.0 | 2025-03-18 | |
| Enamine | EN300-37082265-0.5g |
N-(2-fluoroethyl)cyclohexanamine hydrochloride |
673-37-0 | 95.0% | 0.5g |
$468.0 | 2025-03-18 | |
| Enamine | EN300-37082265-0.05g |
N-(2-fluoroethyl)cyclohexanamine hydrochloride |
673-37-0 | 95.0% | 0.05g |
$128.0 | 2025-03-18 | |
| 1PlusChem | 1P028TT0-250mg |
N-(2-fluoroethyl)cyclohexanaminehydrochloride |
673-37-0 | 95% | 250mg |
$386.00 | 2024-04-22 |
N-(2-fluoroethyl)cyclohexanamine;hydrochloride 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
673-37-0 (N-(2-fluoroethyl)cyclohexanamine;hydrochloride) 関連製品
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量